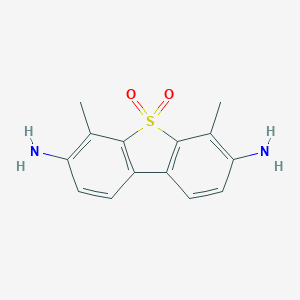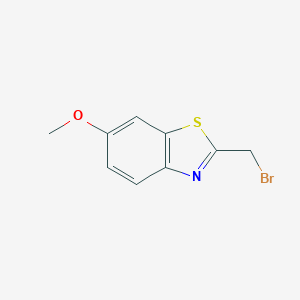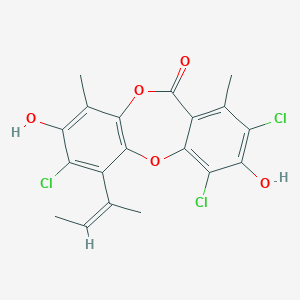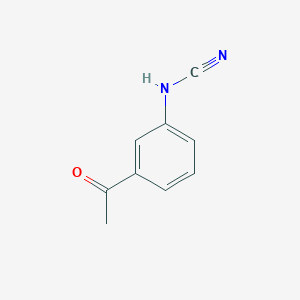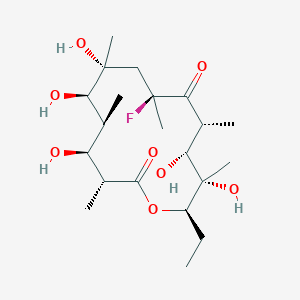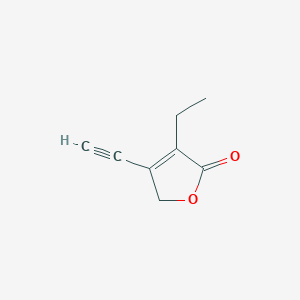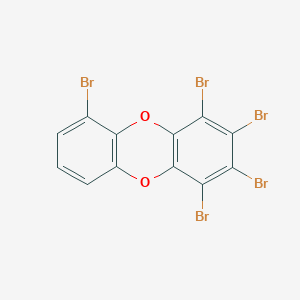
1,2,3,4,6-Pentabromooxanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,6-Pentabromooxanthrene, also known as PBOX, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known to have carcinogenic properties. However, PBOX has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer drugs.
Mécanisme D'action
1,2,3,4,6-Pentabromooxanthrene exerts its anticancer effects through multiple mechanisms. It binds to tubulin, a protein that forms the microtubule network, and disrupts its function, leading to cell cycle arrest and apoptosis. 1,2,3,4,6-Pentabromooxanthrene also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair, leading to DNA damage and cell death. Additionally, 1,2,3,4,6-Pentabromooxanthrene has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
1,2,3,4,6-Pentabromooxanthrene has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, it can cause DNA damage and oxidative stress in cancer cells, leading to cell death. 1,2,3,4,6-Pentabromooxanthrene has also been shown to inhibit angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3,4,6-Pentabromooxanthrene has several advantages for lab experiments, including its high specificity for cancer cells, low toxicity in normal cells, and ability to sensitize cancer cells to radiation therapy. However, its complex synthesis method and limited solubility in aqueous solutions pose challenges for its use in experiments. Additionally, 1,2,3,4,6-Pentabromooxanthrene has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Orientations Futures
There are several future directions for research on 1,2,3,4,6-Pentabromooxanthrene. One potential direction is to investigate its efficacy in combination with other anticancer drugs, such as chemotherapy and immunotherapy. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, to better understand its potential use in clinical settings. Additionally, further research is needed to elucidate its mechanism of action and identify potential biomarkers for predicting its efficacy in cancer therapy.
In conclusion, 1,2,3,4,6-Pentabromooxanthrene is a synthetic compound that has shown promising results in inhibiting the growth of cancer cells. Its complex synthesis method and limited solubility pose challenges for its use in experiments, but its low toxicity in normal cells and ability to sensitize cancer cells to radiation therapy make it a potential candidate for cancer therapy. Further research is needed to elucidate its mechanism of action and identify potential biomarkers for predicting its efficacy in clinical settings.
Méthodes De Synthèse
1,2,3,4,6-Pentabromooxanthrene can be synthesized through a series of chemical reactions starting from 2-nitrofluorene. The synthesis involves the reduction of the nitro group to an amine, followed by bromination at specific positions to obtain the desired product. The process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
1,2,3,4,6-Pentabromooxanthrene has been extensively studied in various cancer cell lines, including breast, lung, and prostate cancer. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1,2,3,4,6-Pentabromooxanthrene also disrupts the microtubule network, which is essential for cell division, leading to cell cycle arrest. Furthermore, 1,2,3,4,6-Pentabromooxanthrene has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
Numéro CAS |
103456-36-6 |
|---|---|
Nom du produit |
1,2,3,4,6-Pentabromooxanthrene |
Formule moléculaire |
C12H3Br5O2 |
Poids moléculaire |
578.7 g/mol |
Nom IUPAC |
1,2,3,4,6-pentabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H3Br5O2/c13-4-2-1-3-5-10(4)19-12-9(17)7(15)6(14)8(16)11(12)18-5/h1-3H |
Clé InChI |
YPFFNRNCRCZYKK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
SMILES canonique |
C1=CC2=C(C(=C1)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Synonymes |
PENTABROMODIBENZO-PARA-DIOXIN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





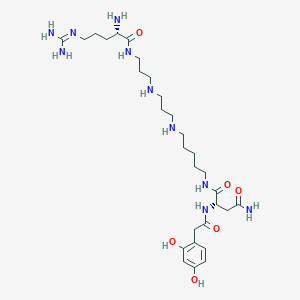
![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)


![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)
